3-Thiopheneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 3-(dimethylamino)propyl ester, (S)-

Description

Properties

CAS No. |

121250-22-4 |

|---|---|

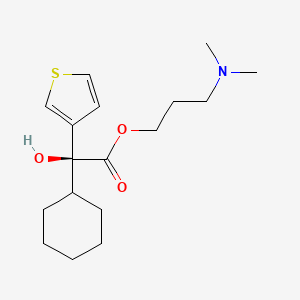

Molecular Formula |

C17H27NO3S |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

3-(dimethylamino)propyl (2S)-2-cyclohexyl-2-hydroxy-2-thiophen-3-ylacetate |

InChI |

InChI=1S/C17H27NO3S/c1-18(2)10-6-11-21-16(19)17(20,15-9-12-22-13-15)14-7-4-3-5-8-14/h9,12-14,20H,3-8,10-11H2,1-2H3/t17-/m0/s1 |

InChI Key |

KQVFVWDJLVOOPY-KRWDZBQOSA-N |

SMILES |

CN(C)CCCOC(=O)C(C1CCCCC1)(C2=CSC=C2)O |

Isomeric SMILES |

CN(C)CCCOC(=O)[C@](C1CCCCC1)(C2=CSC=C2)O |

Canonical SMILES |

CN(C)CCCOC(=O)C(C1CCCCC1)(C2=CSC=C2)O |

Synonyms |

CEB 1957 CEB-1957 S-cyclohexyl-hydroxy-thiophen-3-yl-acetic acid 3-dimethylamino-propyl ester; hydrochloride |

Origin of Product |

United States |

Preparation Methods

The synthesis of CEB 1957 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds .

Chemical Reactions Analysis

CEB 1957 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert CEB 1957 into its reduced forms.

Scientific Research Applications

CEB 1957 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool to study muscarinic acetylcholine receptors and their role in various physiological processes.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Industry: Potential applications in the development of new drugs targeting muscarinic receptors.

Mechanism of Action

CEB 1957 exerts its effects by selectively blocking the M2 and M3 subtypes of muscarinic acetylcholine receptors . This blockade prevents the binding of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways associated with these receptors. The compound’s selective antagonism of these receptor subtypes is crucial for its protective effects against nerve agent poisoning .

Comparison with Similar Compounds

CEB 1957 is compared with other muscarinic receptor antagonists such as atropine and scopolamine . While atropine has a broad affinity for all muscarinic receptor subtypes, CEB 1957 shows a higher selectivity for the M2 and M3 subtypes . This selectivity makes CEB 1957 more effective in certain therapeutic contexts, such as nerve agent poisoning . Other similar compounds include methylatropine and physostigmine, which have different affinities and mechanisms of action .

If you have any more questions or need further details, feel free to ask!

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.